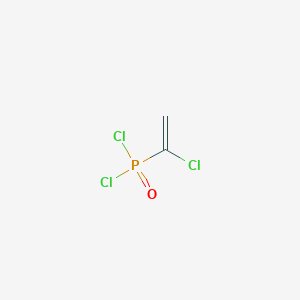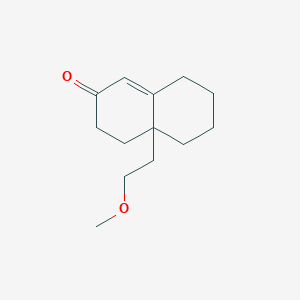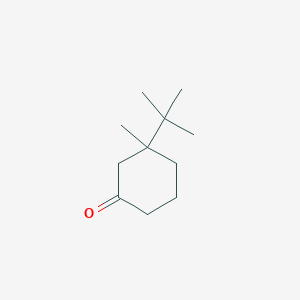
6-Bromo-24-methylhexacosa-5,9-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-24-methylhexacosa-5,9-dienoic acid is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-24-methylhexacosa-5,9-dienoic acid typically involves multiple steps, starting with the preparation of the core carbon skeleton, followed by the introduction of the bromine atom and the formation of double bonds. Common synthetic routes include:
Formation of the Carbon Skeleton: This step often involves the use of Grignard reagents or organolithium compounds to build the long carbon chain.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Formation of Double Bonds: The double bonds are introduced through elimination reactions or by using alkenyl halides in coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-24-methylhexacosa-5,9-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the bromine atom.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-24-methylhexacosa-5,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-24-methylhexacosa-5,9-dienoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and double bonds play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-5,9-heneicosadienoic acid
- 6-Bromo-tricosa-5E,9Z-dienoic acid
- 6-Bromo-eicosa-5E,9Z-dienoic acid
Uniqueness
6-Bromo-24-methylhexacosa-5,9-dienoic acid is unique due to its specific combination of a long carbon chain, bromine atom, and multiple double bonds. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
92313-34-3 |
|---|---|
Fórmula molecular |
C27H49BrO2 |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
6-bromo-24-methylhexacosa-5,9-dienoic acid |
InChI |
InChI=1S/C27H49BrO2/c1-3-25(2)21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-26(28)23-19-20-24-27(29)30/h14,16,23,25H,3-13,15,17-22,24H2,1-2H3,(H,29,30) |
Clave InChI |
HCEZMGSLLYGJAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCC=CCCC(=CCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)





![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)



